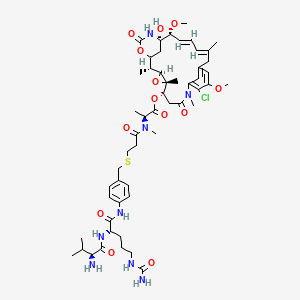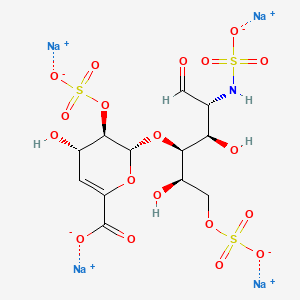
Heparin disaccharide I-S (tetrasodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heparin disaccharide I-S (tetrasodium) is a major disaccharide produced by the enzymatic degradation of heparin, a member of the heparan sulfate family of glycosaminoglycans. Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . Heparin disaccharide I-S (tetrasodium) is characterized by its unique structure, which includes sulfate groups on the sugar units, making it a disaccharide sulfate .
準備方法
Synthetic Routes and Reaction Conditions: Heparin disaccharide I-S (tetrasodium) is primarily produced through the enzymatic action of heparinases I and II on heparin . These enzymes cleave the heparin polysaccharide chain, resulting in the formation of the disaccharide. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the heparinases.
Industrial Production Methods: Industrial production of heparin disaccharide I-S (tetrasodium) involves the extraction of heparin from animal tissues, followed by enzymatic degradation using heparinases. The resulting disaccharides are then purified through chromatographic techniques to achieve the desired purity and concentration .
化学反応の分析
Types of Reactions: Heparin disaccharide I-S (tetrasodium) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfate groups and the overall structure of the disaccharide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the hydroxyl groups on the sugar units.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups present in the disaccharide.
Substitution: Sulfate groups can be substituted with other functional groups using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can result in the formation of alcohols .
科学的研究の応用
Heparin disaccharide I-S (tetrasodium) has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.
Biology: It plays a role in cell signaling and interactions, particularly in the context of growth factor binding and modulation.
Medicine: It is investigated for its potential therapeutic applications, including anticoagulant and anti-inflammatory properties.
Industry: It is used in the development of biomaterials and drug delivery systems
作用機序
The mechanism of action of heparin disaccharide I-S (tetrasodium) involves its interaction with various molecular targets, including proteins and enzymes. It can bind to growth factors and modulate their activity, influencing cell proliferation and differentiation. Additionally, it can interact with components of the coagulation cascade, exerting anticoagulant effects .
類似化合物との比較
Heparin disaccharide I-S (tetrasodium) is similar to other disaccharide sulfates, such as heparan sulfate disaccharides. it is unique in its specific structure and the presence of sulfate groups, which confer distinct biological activities. Similar compounds include:
Heparan sulfate disaccharides: These share structural similarities but differ in their sulfation patterns and biological functions.
Chondroitin sulfate disaccharides: These are also sulfated glycosaminoglycans but have different sugar units and sulfation sites
特性
分子式 |
C12H15NNa4O19S3 |
|---|---|
分子量 |
665.4 g/mol |
IUPAC名 |
tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-2,4-dihydroxy-6-oxo-5-(sulfonatoamino)-1-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO19S3.4Na/c14-2-4(13-33(20,21)22)8(17)9(6(16)3-29-34(23,24)25)31-12-10(32-35(26,27)28)5(15)1-7(30-12)11(18)19;;;;/h1-2,4-6,8-10,12-13,15-17H,3H2,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4/t4-,5-,6+,8+,9+,10+,12-;;;;/m0..../s1 |
InChIキー |
QMPSOVMLWFPZFU-JQAHJBPGSA-J |
異性体SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@H]([C@@H](COS(=O)(=O)[O-])O)[C@@H]([C@H](C=O)NS(=O)(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC(C(COS(=O)(=O)[O-])O)C(C(C=O)NS(=O)(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


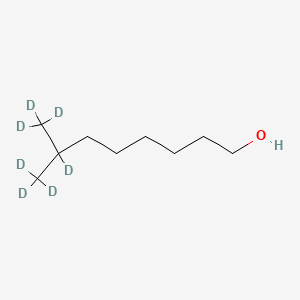


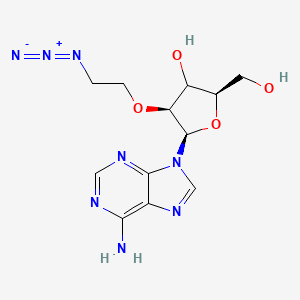
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
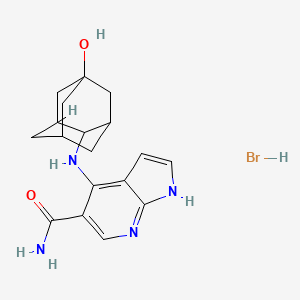
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
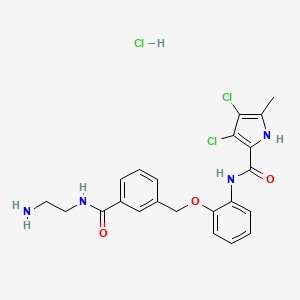
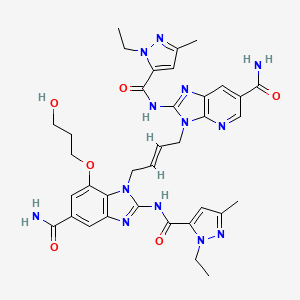

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
